Trichostatin C

描述

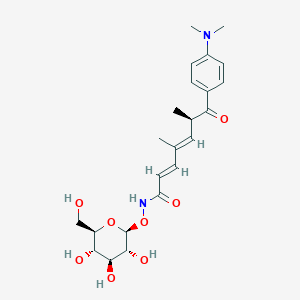

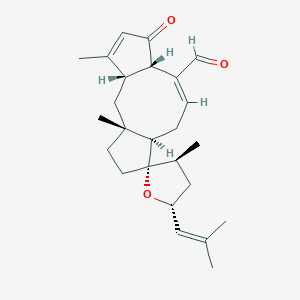

Trichostatin C is a glucoside of Trichostatin A . It is an antifungal antibiotic that was isolated along with Trichostatins A and B . Trichostatin C is presumably the first example of a glucopyranosyl hydroxamate from nature .

Molecular Structure Analysis

Trichostatin C has a molecular formula of C23H32N2O8 and a molecular weight of 464.509 Da .Physical And Chemical Properties Analysis

Trichostatin C is easily soluble in lower alcohols, soluble in acetone and ethyl acetate, sparingly soluble in chloroform and benzene, and insoluble in water and hydrocarbons . It has a molecular formula of C23H32N2O8 and a molecular weight of 464.50886 .科学研究应用

Antineoplastic Effect in Cancer Therapy

TSC has been found to have potent activity against human lung cancer and urothelial bladder cancer cell lines . It induces apoptosis mediated by caspase 3/7 and arrests the cell cycle at the G2/M phase . This suggests that TSC could be a promising anti-cancer agent with histone deacetylase (HDAC) inhibitory activity .

Synergistic Interaction with DNMT Inhibitor

When combined with the DNA methyltransferase (DNMT) inhibitor decitabine, TSC exhibits a synergistic anti-cancer effect . This highlights the potential utility of TSC in combination with DNMT inhibitors for cancer treatment .

Inhibition of Axl in Cancer Cells

Protein analysis elucidates a significant reduction in the expression of the tyrosine kinase receptor Axl with TSC treatment . This could be a potential mechanism through which TSC exerts its anti-cancer effects .

Up-regulation of FoxO1 and Proapoptotic Proteins

Elevated concentrations of TSC correlate with the up-regulation of the transcription factor forkhead box class O1 (FoxO1) and increased levels of the proapoptotic proteins Bim and p21 . This suggests that TSC may induce apoptosis in cancer cells through these pathways .

Relief of Anxiety- and Depression-like Symptoms

Research has shown that Trichostatin A (TSA), an analogue of TSC, can alleviate anxiety- and depression-like symptoms in APP/PS1 mice . This suggests that TSC might also have potential applications in the treatment of neuropsychiatric symptoms associated with neurodegenerative diseases .

Anti-inflammatory Effects

TSA has been found to alleviate neuroinflammatory plaques and improve cognitive disorders . As TSC is an analogue of TSA, it might also possess similar anti-inflammatory properties .

作用机制

Target of Action

Trichostatin C (TSC) is an analogue of trichostatin A, which is sourced from the fermentation of Streptomyces sp. CPCC 203909 . The primary targets of TSC are histone deacetylase (HDAC) and DNA methyltransferase (DNMT) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. DNMTs are enzymes that transfer a methyl group to DNA. Both play crucial roles in gene expression and are often dysregulated in various cancers .

Mode of Action

TSC demonstrates potent activity against both human lung cancer and urothelial bladder cancer cell lines . It inhibits HDAC, leading to an increase in acetylation levels of histones, thereby loosening the DNA structure and allowing transcription to occur . When combined with the DNMT inhibitor decitabine, TSC exhibits a synergistic anti-cancer effect . This combination therapy can lead to the reactivation of tumor suppressor genes that were silenced by methylation, further inhibiting cancer progression .

Biochemical Pathways

TSC affects several biochemical pathways. It induces apoptosis mediated by caspase 3/7 and arrests the cell cycle at the G2/M phase . Protein analysis elucidates a significant reduction in the expression of the tyrosine kinase receptor Axl . Elevated concentrations of TSC correlate with the up-regulation of the transcription factor forkhead box class O1 (FoxO1) and increased levels of the proapoptotic proteins Bim and p21 .

Pharmacokinetics

It’s known that the efficacy of tsc is potent, with ic50 values in the low micromolar range . This suggests that TSC has good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TSC.

Result of Action

The result of TSC’s action is the induction of apoptosis in cancer cells and the arrest of the cell cycle . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors . The combination of TSC with a DNMT inhibitor enhances its anti-cancer effects .

Action Environment

The action of TSC can be influenced by various environmental factors. For instance, the presence of other drugs, such as the DNMT inhibitor decitabine, can enhance the anti-cancer effects of TSC . The specific cellular environment, such as the type of cancer cells and their genetic makeup, can also influence the efficacy and stability of TSC

属性

IUPAC Name |

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWTLGLNDDPGE-PIFXLSLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317397 | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichostatin C | |

CAS RN |

68676-88-0 | |

| Record name | Trichostatin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichostatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHOSTATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9Y0C8YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Trichostatin C and how does it affect cancer cells?

A1: Trichostatin C is an analogue of Trichostatin A and acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, Trichostatin C promotes histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. [] This can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death. Studies have shown that Trichostatin C exhibits anti-cancer activity against lung and bladder cancer cell lines, inducing apoptosis and cell cycle arrest. []

Q2: How effective is Trichostatin C in inducing differentiation in Friend leukemic cells compared to other known inducers?

A3: Trichostatin C has been shown to effectively induce differentiation in Friend leukemic cells, which are known to be blocked at a late stage of erythropoiesis. [] While other chemical inducers like dimethylsulfoxide and hexamethylene bisacetamide (HMBA) exist, the research on Trichostatin C's specific efficacy compared to these inducers remains limited. [] Further investigations are needed to compare the potency and efficacy of Trichostatin C with other known inducers and elucidate its specific mechanism in driving Friend leukemic cell differentiation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)